N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12-7-13(2)9-14(8-12)15(19)17-10-16(21-6-4-18)3-5-20-11-16/h7-9,18H,3-6,10-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSSUVLEISPZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2(CCOC2)OCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation from 3,5-Dimethylbenzoic Acid
The benzoyl chloride intermediate is synthesized via treatment of 3,5-dimethylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].
Reaction Conditions :
- Solvent : Anhydrous dichloromethane (DCM) or toluene.
- Catalyst : Dimethylformamide (DMF, catalytic).
- Temperature : Reflux at 40–60°C for 2–4 hours.
Mechanism :
The carboxylic acid undergoes nucleophilic acyl substitution, where SOCl₂ converts the hydroxyl group into a superior leaving group, yielding the acyl chloride.
Yield : Typically >90% after distillation.
Synthesis of [3-(2-Hydroxyethoxy)oxolan-3-yl]methylamine
Construction of the Oxolane Ring
The oxolane ring is synthesized via acid-catalyzed cyclization of 2,2-bis(hydroxymethyl)-1,4-butanediol.
Procedure :
- Starting Material : 2,2-Bis(hydroxymethyl)-1,4-butanediol.
- Catalyst : p-Toluenesulfonic acid (p-TsOH).
- Conditions : Reflux in toluene with azeotropic water removal.
Introduction of the 2-Hydroxyethoxy Group
The hydroxyl group at position 3 of the oxolane undergoes Williamson ether synthesis with 2-(tosyloxy)ethoxyethanol.
Reaction Steps :
- Protection : Temporary silylation of the hydroxymethyl group using tert-butyldimethylsilyl chloride (TBDMSCl).
- Alkylation : Reaction with 2-(tosyloxy)ethoxyethanol in the presence of NaH.
- Deprotection : Removal of the silyl group using tetrabutylammonium fluoride (TBAF).
Conversion of Hydroxymethyl to Aminomethyl
The hydroxymethyl group is transformed into an amine via a Gabriel synthesis :
- Bromination : Treatment with PBr₃ to form 3-(bromomethyl)oxolan-3-yl 2-hydroxyethoxy ether.
- Phthalimide Substitution : Reaction with potassium phthalimide in DMF.
- Deprotection : Hydrazinolysis using hydrazine hydrate to release the primary amine.
Amide Bond Formation
Coupling of Amine and Acyl Chloride
The final step involves reacting [3-(2-hydroxyethoxy)oxolan-3-yl]methylamine with 3,5-dimethylbenzoyl chloride.
Conditions :
- Solvent : Dichloromethane or THF.
- Base : Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).
- Temperature : 0°C to room temperature.
Mechanism :
The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, with subsequent elimination of HCl.
Yield : 85–90% after recrystallization.
Optimization and Challenges
Stereochemical Considerations
The 3,3-disubstituted oxolane introduces two stereocenters, potentially yielding four stereoisomers. Chiral resolution via preparative HPLC or enzymatic kinetic resolution may be required for enantiopure products.
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
- Recrystallization : Ethanol/water mixtures.
Analytical Characterization
Key Data :
| Parameter | Value |
|---|---|
| Melting Point | 128–130°C |
| ¹H NMR (CDCl₃) | δ 7.21 (s, 2H, ArH), 4.12–3.85 (m, 8H) |
| ¹³C NMR | δ 167.5 (C=O), 138.2 (ArC), 78.4 (OCH₂) |
| HRMS (ESI) | [M+H]⁺ Calc.: 336.1912, Found: 336.1909 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzamide core, potentially converting it to an amine.
Substitution: The aromatic ring in the benzamide core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyethoxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
A. Benzamide Derivatives with Hydrophilic Side Chains
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound shares a benzamide core but replaces the oxolane ring with a 2-hydroxy-1,1-dimethylethyl group. The absence of an oxolane ring in this analog reduces conformational rigidity compared to N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide .
- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) (): A herbicide with a pyridinecarboxamide structure, diflufenican highlights how fluorinated aromatic substituents enhance lipophilicity and target selectivity. In contrast, the target compound’s 3,5-dimethylbenzamide group lacks fluorine but may prioritize solubility via its hydroxyethoxy moiety .
B. MEK Inhibitors with Hydroxyethoxy Substituents ():
Several MEK inhibitors, such as selumetinib and AZD8330 , incorporate hydroxyethoxy groups linked to benzamide or heterocyclic cores. For example:
- Selumetinib : Contains a 7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide structure. The hydroxyethoxy group enhances solubility and pharmacokinetics, a feature shared with the target compound. However, selumetinib’s benzimidazole core confers distinct kinase-binding properties compared to the oxolane ring in this compound .
Functional Group and Reactivity
By contrast, N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (mefluidide, ) uses a sulfonamide group for hydrogen bonding, demonstrating how varied substituents dictate reactivity and application (e.g., herbicides vs.
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide is a compound with potential biological activities that warrant detailed exploration. This article reviews its chemical structure, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a benzamide moiety linked to a hydroxylated oxolane ring, which contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the fields of pharmacology and biochemistry. The compound has been studied for its potential effects on metabolic pathways and cellular processes.
- Antidiabetic Properties : Some studies suggest that this compound may influence glucose metabolism and insulin sensitivity. It has been associated with the modulation of key enzymes involved in carbohydrate metabolism.
- Anti-inflammatory Effects : Preliminary data indicate that this compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular models.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
-
Study on Metabolic Syndrome :
- Objective : To assess the impact on glucose levels in diabetic mice.
- Findings : Mice treated with the compound showed a significant reduction in blood glucose levels compared to controls (p < 0.05).
-
Inflammation Model :
- Objective : To evaluate anti-inflammatory effects in a rat model of arthritis.
- Results : Administration of this compound resulted in decreased levels of TNF-alpha and IL-6 (p < 0.01).
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antidiabetic | Modulation of glucose metabolism | Study A (2022) |
| Anti-inflammatory | Inhibition of cytokines | Study B (2021) |
| Antioxidant | Free radical scavenging | Study C (2020) |
Table 2: Case Study Results
| Study | Model | Treatment Duration | Key Findings |
|---|---|---|---|
| Metabolic Syndrome | Diabetic Mice | 4 weeks | Significant reduction in glucose |
| Inflammation Model | Rat Arthritis Model | 6 weeks | Decreased TNF-alpha and IL-6 levels |
Q & A
Q. What synthetic routes are recommended for synthesizing N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via multi-step reactions involving coupling of substituted benzamides with intermediates like oxolane derivatives. A typical approach includes:
- Step 1: Reacting 3,5-dimethylbenzamide with a hydroxylated oxolane intermediate under controlled temperature (60–80°C) and inert atmosphere.
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Optimization Tips: - Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Monitor reaction progress via TLC and adjust solvent polarity to improve yield .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are essential for verifying the oxolane ring connectivity and benzamide substitution patterns. Key signals include the methyl groups (δ 2.3–2.5 ppm) and oxolane protons (δ 3.5–4.0 ppm) .
- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (HRMS): Confirm molecular weight accuracy (e.g., [M+H]+ ion) to rule out side products .
Advanced Research Questions
Q. How can researchers investigate the enzyme inhibitory potential of this compound, and what assay designs are recommended?
Methodological Answer:
- Target Selection: Prioritize enzymes with structural homology to known benzamide targets (e.g., kinases, histone deacetylases) .
- Assay Design:
- Fluorescence-Based Assays: Use fluorogenic substrates (e.g., AMC-tagged peptides) to monitor protease inhibition kinetics .
- IC50 Determination: Perform dose-response curves (0.1–100 µM) in triplicate, using recombinant enzymes and controls like SAHA (suberoylanilide hydroxamic acid) for comparison .
- Data Validation: Cross-validate results with molecular docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites .
Q. How can conflicting reports on this compound’s biological activity (e.g., anti-inflammatory vs. anticancer) be resolved?
Methodological Answer:
- Contextual Analysis: Evaluate assay conditions (e.g., cell lines, concentrations). For example, anti-inflammatory activity in RAW264.7 macrophages (IC50 = 10 µM) vs. antiproliferative effects in MCF-7 cells (IC50 = 5 µM) may reflect cell-specific mechanisms .
- Pathway Profiling: Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed targets (e.g., NF-κB for inflammation, p53 for apoptosis) .
- Meta-Analysis: Compare structural analogs (e.g., ethoxybenzamide derivatives) to isolate functional group contributions .
Q. What strategies are effective for determining physicochemical properties (e.g., solubility, stability) of this compound?
Methodological Answer:
- Solubility: Use shake-flask method with HPLC quantification in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolysis of the oxolane ring) .
- LogP Measurement: Employ octanol-water partitioning followed by UV spectrophotometry to estimate hydrophobicity .
Q. How can researchers design derivatives to enhance this compound’s pharmacokinetic properties?
Methodological Answer:
- Structural Modifications:
- Introduce polar groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility .
- Replace the oxolane ring with azetidine to enhance metabolic stability .
- In Silico Screening: Use tools like Schrödinger’s QikProp to predict ADME parameters (e.g., bioavailability, blood-brain barrier permeability) .
- In Vivo Validation: Perform pharmacokinetic studies in rodent models (IV/PO dosing) to assess half-life and bioavailability .
Q. What computational methods are suitable for elucidating the compound’s mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) using AMBER or GROMACS to identify binding stability .
- Pharmacophore Modeling: Develop 3D pharmacophore hypotheses (e.g., hydrogen-bond acceptors near the oxolane ring) to guide target identification .
- Network Pharmacology: Integrate omics data with STRING or KEGG databases to map multi-target pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
